![molecular formula C12H13NO4 B8747215 3-[[(E)-3-Ethoxyprop-2-enoyl]amino]benzoic acid](/img/structure/B8747215.png)
3-[[(E)-3-Ethoxyprop-2-enoyl]amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[(E)-3-Ethoxyprop-2-enoyl]amino]benzoic acid is an organic compound that features both an ethoxyacryloyl group and an amino group attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(E)-3-Ethoxyprop-2-enoyl]amino]benzoic acid typically involves the reaction of 3-amino benzoic acid with ethoxyacryloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification methods to handle larger quantities of reactants and products.
Analyse Des Réactions Chimiques
Types of Reactions
3-[[(E)-3-Ethoxyprop-2-enoyl]amino]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethoxyacryloyl group to an ethyl group.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nitro compounds can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the benzoic acid core.
Reduction: Reduced forms of the ethoxyacryloyl group.
Substitution: Various substituted benzoic acid derivatives depending on the substituent used.
Applications De Recherche Scientifique
3-[[(E)-3-Ethoxyprop-2-enoyl]amino]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-[[(E)-3-Ethoxyprop-2-enoyl]amino]benzoic acid involves its interaction with specific molecular targets. The ethoxyacryloyl group can participate in Michael addition reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminobenzoic acid: A simpler analog without the ethoxyacryloyl group.
4-Aminobenzoic acid: Similar structure but with the amino group in a different position.
Anthranilic acid: Contains an amino group ortho to the carboxyl group.
Propriétés
Formule moléculaire |
C12H13NO4 |
|---|---|
Poids moléculaire |
235.24 g/mol |
Nom IUPAC |
3-(3-ethoxyprop-2-enoylamino)benzoic acid |
InChI |
InChI=1S/C12H13NO4/c1-2-17-7-6-11(14)13-10-5-3-4-9(8-10)12(15)16/h3-8H,2H2,1H3,(H,13,14)(H,15,16) |
Clé InChI |
YZMGOVZHTUYCIT-UHFFFAOYSA-N |
SMILES canonique |
CCOC=CC(=O)NC1=CC=CC(=C1)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
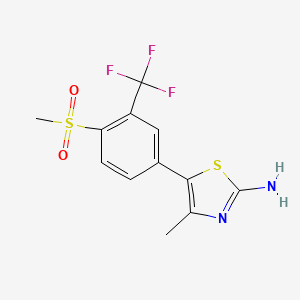
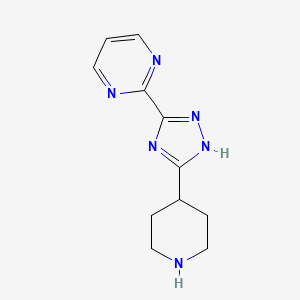
![N-[(1-Cbz-4-piperidyl)methyl]pyridin-4-amine](/img/structure/B8747144.png)
![Bicyclo[2.2.1]heptane-2,3-dione](/img/structure/B8747152.png)
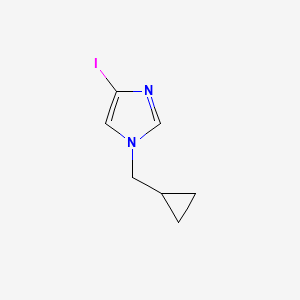
![1-Propanone, 1-[4-(3-azetidinyl)-1-piperazinyl]-](/img/structure/B8747162.png)

![Tert-butyl 4-ethyl-5-oxa-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B8747170.png)
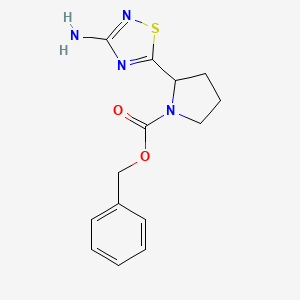
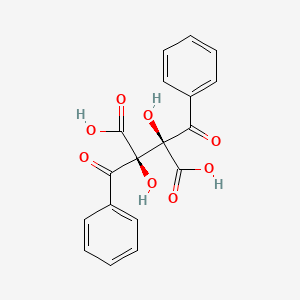
![2-[(5-Chloropyridin-3-yl)oxy]acetic acid](/img/structure/B8747196.png)

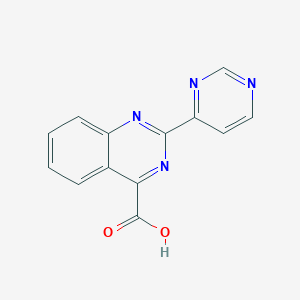
![2-Imidazo[4,5-b]pyridin-3-ylacetic acid](/img/structure/B8747233.png)
